molecular formula C25H20FN3O3S B2435344 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 899743-41-0

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No.: B2435344
CAS No.: 899743-41-0
M. Wt: 461.51
InChI Key: FDINZVDGGKGENF-UHFFFAOYSA-N
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Description

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H20FN3O3S and its molecular weight is 461.51. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-10-11-21-20(12-16)25(29(23(31)15-33-25)19-9-5-6-17(26)13-19)24(32)28(21)14-22(30)27-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINZVDGGKGENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide is a member of the spiro-thiazolidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of spiro-thiazolidines typically involves multi-component reactions (MCRs), which allow for efficient construction of complex molecular architectures. Recent advancements have emphasized green chemistry approaches that minimize waste and enhance yield. For instance, spiro-thiazolidine derivatives have been synthesized using environmentally friendly solvents and catalysts, achieving yields of 60-70% with minimal side products .

Anticancer Activity

Research indicates that compounds containing the thiazolidine moiety exhibit significant anticancer properties. The target mechanisms include inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . Specifically, studies have shown that derivatives of thiazolidines can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death through intrinsic pathways.

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.29HDAC inhibition
Compound BHeLa1.26Telomerase inhibition
Compound CA5492.96Apoptosis induction

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has also been documented. For example, compounds derived from thiazolidines have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedMIC (µg/mL)Inhibition Zone (mm)
Compound DE. faecalis4029
Compound EP. aeruginosa5024
Compound FK. pneumoniae4530

Case Studies

One notable study explored the effects of a thiazolidine derivative on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 1 µM. The mechanism involved the activation of caspases and the upregulation of pro-apoptotic proteins.

Another investigation focused on the antimicrobial properties of thiazolidines against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their overall efficacy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may target the phosphatidylinositol-3-kinase (PI3K) pathway, crucial for cell growth and survival.
    • A study demonstrated significant inhibition of cancer cell lines at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
  • Antioxidant Properties :
    • The presence of furan and thiazolidine moieties in the compound suggests strong antioxidant activity. Research indicates that such compounds can scavenge free radicals and reduce oxidative stress in cellular environments.
  • Anti-inflammatory Effects :
    • Similar compounds have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

A notable study involving derivatives similar to this compound found that they effectively inhibited the growth of various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in those targeting the PI3K/Akt/mTOR signaling pathway.

Oxidative Stress Protection

Research highlighted that compounds containing furan rings exhibited strong antioxidant activity in vitro. These compounds significantly reduced oxidative damage in human cell cultures exposed to hydrogen peroxide.

Anti-inflammatory Potential

In animal models, derivatives with similar structures showed marked decreases in paw edema and inflammatory cytokines after administration. These findings suggest their potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntioxidantScavenging free radicals
Anti-inflammatoryReduction in inflammatory markers

Preparation Methods

Conventional Spirocyclization via Isatin and Thiazolidine Precursors

The spirocyclic scaffold is typically synthesized through a condensation reaction between a substituted isatin derivative and a thiazolidine precursor. Adapting methodologies from US Patent 3,458,525, the following steps are employed:

Step 1: Synthesis of 5-Methylisatin
5-Methylisatin is prepared via Sandmeyer reaction on 5-methylindole, followed by oxidation with chromic acid.

Step 2: Thiazolidine Ring Formation
A modified protocol from Example I of US3458525A involves:

  • Refluxing 5-methylisatin (1 equiv) with β-mercaptoethylamine hydrochloride (1 equiv) in absolute ethanol for 4–6 hours.
  • Isolation of the intermediate spiro[indoline-3,2'-thiazolidine]-2,4'-dione via vacuum filtration and recrystallization from ethanol (yield: 58–75% under thermal conditions).

Key Reaction Parameters

Condition Time (h) Yield (%)
Thermal (no catalyst) 8 58–75
Fe₂O₃ NPs (5 mol%) 4 85–93

The use of Fe₂O₃ nanoparticles (NPs) as a heterogeneous catalyst significantly enhances reaction efficiency, as demonstrated in PMC11322538.

Functionalization of the Thiazolidine Ring with 3-Fluorophenyl

Acylation at the 3'-Position

The 3-fluorophenyl group is introduced via Friedel-Crafts acylation, adapting methods from Example III of US3458525A:

Procedure

  • React spiro[indoline-3,2'-thiazolidine]-2,4'-dione (1 equiv) with 3-fluorobenzoyl chloride (1.2 equiv) in dichloromethane.
  • Add triethylamine (2 equiv) to scavenge HCl.
  • Stir at 0°C for 1 hour, followed by 24 hours at room temperature.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 3'-(3-fluorobenzoyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (yield: 65–72%).

Mechanistic Insight
The acylation proceeds via nucleophilic attack of the thiazolidine nitrogen on the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride, facilitated by triethylamine.

Installation of the N-Phenylacetamide Side Chain

Amidation of the Indoline Nitrogen

The N-phenylacetamide moiety is introduced through a two-step sequence:

Step 1: Generation of the Acetyl Chloride Intermediate

  • React acetic acid with thionyl chloride (2 equiv) under reflux for 2 hours to form acetyl chloride.

Step 2: Coupling with Aniline

  • Add aniline (1.5 equiv) to the acetyl chloride intermediate in dry THF.
  • Stir at room temperature for 12 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Recrystallize from ethanol to yield N-phenylacetamide (yield: 80–88%).

Step 3: Final Coupling

  • Combine 3'-(3-fluorobenzoyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione (1 equiv) with N-phenylacetamide (1.2 equiv) in DMF.
  • Add EDCI (1.5 equiv) and HOBt (0.2 equiv) as coupling agents.
  • Stir at 60°C for 24 hours.
  • Purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain the final product (yield: 55–62%).

Alternative Synthetic Routes and Optimization

One-Pot Multicomponent Synthesis

PMC11322538 reports a Fe₂O₃ NP-catalyzed one-pot method for analogous spiro thiazolidinones:

  • Mix 5-methylisatin, thioglycolic acid, and 3-fluoroaniline in ethanol.
  • Add Fe₂O₃ NPs (5 mol%) and irradiate under ultrasound (40 kHz) for 2 hours.
  • Isolate the product via filtration (yield: 89–93%).

Advantages

  • Eliminates intermediate purification steps.
  • Reduces reaction time from 8 hours to 2 hours.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 3.89 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O, thiazolidinedione), 1680 cm⁻¹ (C=O, acetamide).

X-ray Crystallography

Single-crystal X-ray analysis (from PMC11322538) confirms the spirocyclic geometry and R configuration at the spiro carbon.

Q & A

Basic Research Question: How can researchers optimize the synthesis of this spirocyclic compound?

Methodological Answer:
The synthesis of this compound can be optimized using a reflux-based approach with glacial acetic acid as the solvent, as demonstrated in analogous spiro-thiazolidinone syntheses. Key steps include:

  • Reacting thiourea derivatives (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with maleimides or aryl-substituted precursors under reflux for 2–3 hours .
  • Monitoring reaction progress via TLC to ensure completion before cooling and isolating the product .
  • Purification via recrystallization from solvents like ethanol/water mixtures to improve yield and purity .
  • Modifying substituents (e.g., fluorophenyl groups) through precursor selection, as seen in related acetamide syntheses .

Basic Research Question: What analytical techniques are critical for confirming the spirocyclic structure and stereochemistry?

Methodological Answer:

  • X-ray crystallography : Use SHELX software (e.g., SHELXL/SHELXS) to resolve the spirocyclic conformation and ring puckering. This is essential for verifying the non-planar thiazolidinone and indoline rings .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to confirm substituent positions and rule out regioisomeric byproducts. For example, fluorine chemical shifts (~-110 ppm) help identify the 3-fluorophenyl group .
  • HPLC-MS : Validate purity (>95%) and molecular weight using high-resolution mass spectrometry, as impurities can distort crystallographic data .

Advanced Research Question: How can researchers design experiments to evaluate the compound’s biological activity against disease targets?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates, with positive/negative controls (e.g., staurosporine for kinases). IC50_{50} values should be calculated using dose-response curves .
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include a structure-activity relationship (SAR) study by synthesizing analogs with varying fluorophenyl or methyl groups .
  • Molecular docking : Use software like AutoDock to predict binding modes to target proteins (e.g., COX-2 or HDACs), guided by crystallographic data from related spiro compounds .

Advanced Research Question: What methodologies address contradictions in reported biological data for this compound?

Methodological Answer:

  • Purity validation : Re-test conflicting samples via HPLC to rule out impurities (e.g., unreacted maleimide precursors) that may skew bioactivity results .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in substituent effects or assay types .

Advanced Research Question: How can the environmental fate and degradation pathways of this compound be studied?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to aqueous buffers at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed acetamide or fluorophenol derivatives) .
  • Computational modeling : Use EPI Suite or similar tools to predict biodegradation half-lives and partition coefficients (log P) based on its spirocyclic rigidity and fluorine content .
  • Soil microcosm experiments : Assess microbial degradation in agricultural soils, measuring residual compound levels via GC-MS over 30–60 days .

Advanced Research Question: What strategies resolve challenges in characterizing the compound’s stereochemical heterogeneity?

Methodological Answer:

  • Dynamic NMR : Probe ring-flipping or pseudorotation in the thiazolidinone moiety by variable-temperature 1H^1H-NMR (e.g., 25–100°C) to detect conformational exchange .
  • Puckering coordinate analysis : Apply Cremer-Pople parameters to quantify ring puckering in crystallographic data, comparing results to computational models (e.g., DFT-optimized geometries) .
  • Chiral chromatography : Separate enantiomers (if present) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and validate with circular dichroism .

Basic Research Question: What synthetic precursors are most suitable for introducing fluorophenyl and methyl substituents?

Methodological Answer:

  • Fluorophenyl group : Use 3-fluorophenylmaleimide or bromo-fluorophenyl intermediates in nucleophilic substitution reactions, as seen in analogous spiroindoline syntheses .
  • Methyl group : Incorporate methyl-substituted indoline precursors (e.g., 5-methylisatin) early in the synthesis to ensure regioselectivity .
  • Coupling agents : Employ EDC/HOBt or DCC for amide bond formation between the acetamide and spirocyclic core .

Advanced Research Question: How can researchers mitigate oxidative degradation during storage or biological assays?

Methodological Answer:

  • Stabilization additives : Store lyophilized samples with antioxidants (e.g., BHT) at -80°C. In assays, include reducing agents like DTT or TCEP .
  • Degradation profiling : Use LC-MS to identify oxidation hotspots (e.g., sulfur in the thiazolidinone ring) and design analogs with electron-withdrawing groups to reduce susceptibility .

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